![molecular formula C15H17NO2S B14131854 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol CAS No. 1019561-01-3](/img/structure/B14131854.png)
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C15H17NO2S. This compound is characterized by the presence of a methoxy group, a phenylamino group, and a methylsulfanyl group attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-methoxyphenol with 3-(methylsulfanyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-((4-Methoxyphenyl)amino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1019561-01-3 |
|---|---|
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-methoxy-6-[(3-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO2S/c1-18-14-8-3-5-11(15(14)17)10-16-12-6-4-7-13(9-12)19-2/h3-9,16-17H,10H2,1-2H3 |
InChI-Schlüssel |
GQEFMVCCPBMMSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


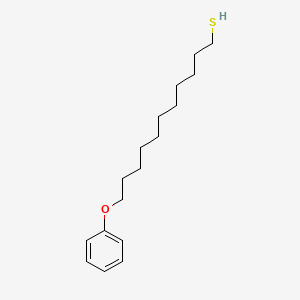
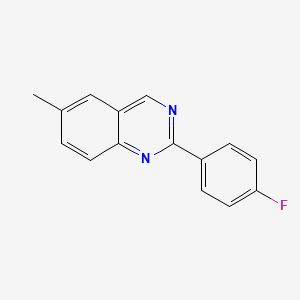
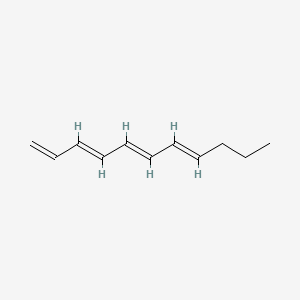
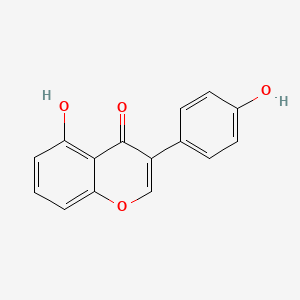
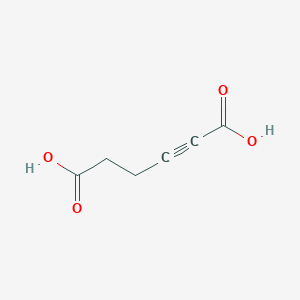
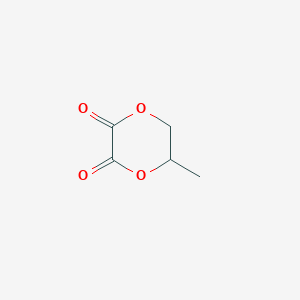
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
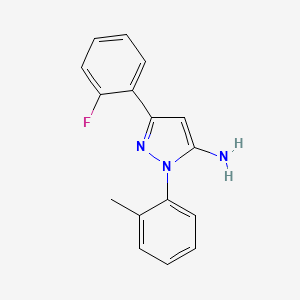
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
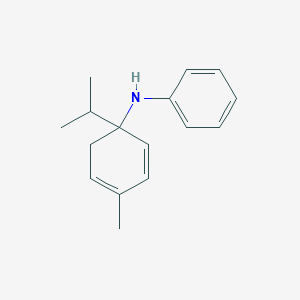
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

